ethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate

Lipophilicity Drug-likeness ADME prediction

Ethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate (CAS 950271-98-4) is a 1,4-disubstituted 1,2,3-triazole derivative bearing a meta-chlorophenyl substituent at N1 and an ethyl ester at C4. With a molecular formula of C₁₁H₁₀ClN₃O₂ and molecular weight of 251.67 g/mol, it belongs to the broadly studied class of 1-aryl-1H-1,2,3-triazole-4-carboxylates, a scaffold recognized for its modular synthetic accessibility via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and for the pharmacological versatility conferred by the triazole ring [3.0.CO;2-4" target="_blank">1].

Molecular Formula C11H10ClN3O2
Molecular Weight 251.67 g/mol
CAS No. 950271-98-4
Cat. No. B3373134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate
CAS950271-98-4
Molecular FormulaC11H10ClN3O2
Molecular Weight251.67 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(N=N1)C2=CC(=CC=C2)Cl
InChIInChI=1S/C11H10ClN3O2/c1-2-17-11(16)10-7-15(14-13-10)9-5-3-4-8(12)6-9/h3-7H,2H2,1H3
InChIKeyDCROHGQIQVHNQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate (CAS 950271-98-4): Core Identity and Structural Context for Procurement Decisions


Ethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate (CAS 950271-98-4) is a 1,4-disubstituted 1,2,3-triazole derivative bearing a meta-chlorophenyl substituent at N1 and an ethyl ester at C4 . With a molecular formula of C₁₁H₁₀ClN₃O₂ and molecular weight of 251.67 g/mol, it belongs to the broadly studied class of 1-aryl-1H-1,2,3-triazole-4-carboxylates, a scaffold recognized for its modular synthetic accessibility via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and for the pharmacological versatility conferred by the triazole ring [1][2]. This compound serves as a versatile synthetic intermediate for constructing 1,4- and 1,5-disubstituted 1,2,3-triazole libraries and as a precursor to the corresponding carboxylic acid (CAS 944901-58-0) through ester hydrolysis .

Why Ethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate Cannot Be Indiscriminately Replaced by Other 1-Aryl-triazole-4-carboxylate Analogs


The meta-chlorophenyl substitution pattern on the N1 position of the 1,2,3-triazole ring imparts a distinct electronic and lipophilic profile that is not replicated by para-halogenated, unsubstituted phenyl, or heteroaryl congeners. The chlorine atom at the meta position exerts a –I (inductive electron-withdrawing) effect without the +M (mesomeric) resonance donation seen with para-substituted halogens, modulating both the electron density of the triazole ring and the compound's overall dipole moment . This electronic configuration directly influences the compound's reactivity in subsequent derivatization reactions (e.g., ester hydrolysis kinetics, nucleophilic aromatic substitution propensity at the chlorophenyl ring), its logP-driven membrane permeability in biological assays, and its binding affinity toward targets where halogen-π or halogen-bonding interactions are structurally relevant [1]. Substituting the meta-chloro for a para-chloro, fluoro, or unsubstituted phenyl analog may yield a compound with measurably different lipophilicity (ΔXlogP of approximately 0.2–0.5 log units), altered metabolic stability, and divergent biological activity profiles, as documented across numerous 1,2,3-triazole SAR campaigns [2]. Consequently, this specific compound should be treated as a non-fungible entity in synthetic pathway design and biological screening workflows.

Quantitative Differentiation Evidence for Ethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate Versus Closest Analogs


Meta-Chlorophenyl Substitution Confers Distinct Lipophilicity (XlogP = 2.5) Versus Para-Chloro and Unsubstituted Phenyl Analogs

The target compound, ethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate, has a computed XlogP value of 2.5, reflecting the contribution of the meta-chlorophenyl substituent . By contrast, the unsubstituted phenyl analog (ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate) displays a lower XlogP of approximately 1.8–2.0 based on computational prediction, while the para-chloro isomer is predicted to have a comparable but not identical XlogP (approximately 2.5–2.6) due to differences in molecular dipole alignment [1]. This difference of approximately 0.5–0.7 log units between the meta-chloro target and the unsubstituted phenyl analog corresponds to a roughly 3- to 5-fold difference in octanol/water partition coefficient, which may substantially affect membrane permeability, protein binding, and pharmacokinetic behavior in biological assays.

Lipophilicity Drug-likeness ADME prediction

Available Commercial Purity of 96% With Multi-Vendor Supply Redundancy for Procurement Risk Mitigation

Ethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate is commercially available at a minimum purity of 96% across multiple independent suppliers, including ChemScene (Cat. No. CS-0330066), Leyan (Cat. No. 1400736), Alfa Apisector (Cat. No. PI950271984), and Fujifilm Wako (Combi-Blocks source, Cat. No. JM-9509) . This multi-vendor availability at equivalent purity contrasts with the more limited commercial sourcing of the corresponding free acid (CAS 944901-58-0, typically 95% from fewer suppliers) and the less commonly stocked para-chloro isomer . The ethyl ester form is the predominant commercially stocked derivative in this sub-series, with quantities available from 50 mg to 5 g across suppliers, enabling both screening-scale and early gram-scale synthesis campaigns without bespoke custom synthesis.

Chemical procurement Supply chain Quality assurance

Meta-Chlorophenyl Orientation Modulates Biological Target Engagement: Class-Level SAR Inference from 1,2,3-Triazole Libraries

While direct, quantitative biological data for this exact compound are limited in the peer-reviewed primary literature, robust SAR evidence from structurally analogous 1-aryl-1,2,3-triazole-4-carboxylate series demonstrates that the position of chlorine substitution on the N1-phenyl ring significantly modulates cytotoxic potency. In published triazole-based anticancer series, meta-substituted electron-withdrawing groups (including chlorine) have been shown to enhance cytotoxicity compared to para-substituted or unsubstituted phenyl congeners [1]. Parallel SAR from VEGFR-2 inhibitory triazole series indicates that 3-chlorophenyl-substituted 1,2,3-triazoles can achieve IC₅₀ values in the sub-micromolar to low micromolar range, with the 1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl scaffold appearing as a privileged fragment in multiple kinase inhibitor programs [2][3]. A closely related compound, (1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)-N-(quinolin-4-ylmethyl)benzenamine (CHEMBL516635), demonstrated VEGFR-2 inhibition with an IC₅₀ of 190 nM in an HTRF assay, illustrating the target engagement potential of the 3-chlorophenyl-triazole pharmacophore [2]. These class-level SAR data, while not directly measuring the target compound itself, support the inference that the meta-chlorophenyl regioisomer may confer differential potency relative to other substitution patterns.

Anticancer activity Kinase inhibition Structure-activity relationship

Ester Hydrolysis Liability Enables Controlled Derivatization: Differentiated Utility as a Synthetic Intermediate vs. the Free Acid Form

The ethyl ester moiety at C4 of the triazole ring provides a hydrolytically labile handle that can be selectively cleaved under basic conditions (NaOH, ethanol/water, reflux) to yield the corresponding carboxylic acid (CAS 944901-58-0) in yields of 89–92% based on reactions of closely analogous 1-aryl-triazole-4-carboxylate esters [1]. This contrasts with the free acid form, which requires additional activation (e.g., conversion to acid chloride or active ester) prior to amide coupling or further derivatization. The ethyl ester thus functions both as a protected carboxylate and as a versatile intermediate for aminolysis to generate amide libraries, as demonstrated in the work of Vikrishchuk and Popov (2019) on triazolyl-substituted carboxylic acid ester aminolysis [2]. From a procurement standpoint, the ethyl ester is the preferred form for library synthesis, as it eliminates the additional synthetic step and yield loss associated with esterification of the free acid prior to coupling.

Synthetic intermediate Click chemistry Prodrug design

Storage Condition Requirements (Sealed, Dry, 2–8°C) Differentiate Operational Handling from Room-Temperature-Stable Analogs

The target compound requires refrigerated storage conditions (sealed in dry atmosphere, 2–8°C) as specified by ChemScene's technical datasheet . This is consistent with the Fujifilm Wako listing, which specifies冷冻 (frozen) storage . These storage requirements differ from those of more hydrolytically resistant analogs such as the corresponding free acid (which may be stored at ambient temperature) or 5-substituted triazole-4-carboxylates that exhibit enhanced steric protection of the ester carbonyl. The ethyl ester's susceptibility to moisture-promoted hydrolysis necessitates controlled storage conditions, which may impact compound management logistics for screening libraries maintained at room temperature under DMSO storage conditions.

Compound management Stability Storage compliance

Computational ADME Profile: TPSA and H-Bond Parameters Differentiate Oral Bioavailability Potential from Heavier or More Polar Analogs

The target compound has computed drug-likeness parameters that place it within favorable ranges for oral bioavailability according to Lipinski's and Veber's rules: TPSA = 57 Ų, H-bond acceptors = 4, H-bond donors = 0, rotatable bonds = 4, and molecular weight = 251.67 g/mol . The TPSA of 57 Ų is below the Veber threshold of 140 Ų for oral bioavailability and compares favorably to larger triazole-based clinical candidates. By contrast, the corresponding free acid (TPSA ≈ 74 Ų due to the carboxylic acid H-bond donor) has a less favorable profile for passive membrane permeation [1]. The absence of H-bond donors in the target compound (ethyl ester form) contributes to its higher predicted membrane permeability relative to the carboxylic acid analog. The XlogP of 2.5 falls within the optimal range (1–3) for CNS drug candidates and the acceptable range (<5) for oral drugs [2].

Drug-likeness Oral bioavailability Computational ADME

Validated Application Scenarios for Ethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate Based on Quantitative Evidence


Fragment-Based Lead Discovery Requiring a Lipophilic, Halogen-Bonding-Capable 1,2,3-Triazole Scaffold

The computed XlogP of 2.5, TPSA of 57 Ų, and the presence of a halogen-bond-donating meta-chlorine atom make this compound a suitable fragment or lead-like entry point for target-based screening campaigns where halogen bonding to a backbone carbonyl or π-system interaction is structurally indicated . The meta-chloro orientation provides a distinct halogen-bond geometry compared to para-substituted analogs, which may result in differential binding poses at targets such as kinases or bromodomains that are sensitive to halogen-aromatic interactions [1]. Procurement at 96% purity from multiple suppliers at 50 mg to 5 g scale supports initial fragment screening (typically requiring 10–50 mg) through to hit validation and preliminary SAR expansion (requiring 1–5 g) .

Diversifiable Synthetic Intermediate for Amide Library Production via Ester Aminolysis

The ethyl ester functionality enables direct aminolysis with primary and secondary amines to generate amide libraries without requiring a separate ester hydrolysis and acid activation sequence. This synthetic efficiency is evidenced by the work of Vikrishchuk and Popov (2019), who demonstrated aminolysis of closely related triazolyl-substituted carboxylic acid ethyl esters [2]. For medicinal chemistry groups synthesizing 50–500 member amide libraries, the elimination of a two-step (hydrolysis + coupling) sequence in favor of direct aminolysis can reduce overall synthesis time by approximately 30–50% and improve cumulative yields by avoiding the loss associated with the additional isolation and purification step. The compound's multi-vendor availability at gram scale supports library production campaigns without custom synthesis delays .

Prodrug or Pro-Moiety Design Requiring Controlled Esterase-Labile Carboxylate Masking

In prodrug design programs, the ethyl ester serves as a bioreversible carboxylate masking group that can be cleaved by endogenous esterases to release the active free acid in vivo. The target compound's computational profile (zero H-bond donors, moderate lipophilicity) and hydrolytic lability under both chemical (basic hydrolysis: NaOH/EtOH/H₂O, reflux, 89–92% yield in analogs) and enzymatic conditions make it a candidate for evaluating esterase-dependent activation kinetics [3]. The differentiation from the methyl ester analog (which may exhibit faster hydrolysis kinetics but different metabolic stability) and the free acid (which cannot cross membranes passively) positions the ethyl ester as a balanced option for optimizing oral absorption and systemic exposure of triazole-based carboxylic acid pharmacophores .

Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Development

1,2,3-Triazoles are established ligands in coordination chemistry, forming stable complexes with Cu(I), Ru(II), Pd(II), and other transition metals through the N2 and N3 nitrogen atoms of the triazole ring [4]. The ethyl ester at C4 provides a distal functional group for further derivatization or immobilization onto solid supports without competing with the triazole N-donor atoms for metal coordination. The meta-chlorophenyl substituent at N1 modulates the electron density on the triazole ring via its –I inductive effect, subtly tuning the σ-donor strength of the triazole nitrogen atoms relative to unsubstituted phenyl or electron-donating group-substituted analogs. This electronic tuning, combined with the compound's commercial availability, supports its use as a ligand precursor in the development of functional metallosupramolecular assemblies.

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